![molecular formula C10H12O3 B1598765 4-(3-Hydroxypropyl)benzoic acid CAS No. 58810-87-0](/img/structure/B1598765.png)
4-(3-Hydroxypropyl)benzoic acid
Overview
Description
4-(3-Hydroxypropyl)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where a hydroxypropyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 3-chloropropanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-Oxopropyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(3-Hydroxypropyl)benzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3-Oxopropyl)benzoic acid
Reduction: 4-(3-Hydroxypropyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Hydroxypropyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyl and carboxyl groups play a crucial role in its interactions with these targets, influencing its binding affinity and activity.
Comparison with Similar Compounds
4-(3-Hydroxypropyl)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the hydroxypropyl group, making it less hydrophilic.
3-Hydroxybenzoic acid: The hydroxyl group is in a different position, affecting its reactivity and properties.
4-(3-Methoxypropyl)benzoic acid: The hydroxyl group is replaced with a methoxy group, altering its chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-(3-Hydroxypropyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a hydroxypropyl group, may exhibit diverse pharmacological effects, including antimicrobial, antioxidant, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid core with a hydroxypropyl substituent. This unique structure may influence its solubility, reactivity, and interaction with biological targets.
Antimicrobial Activity
Studies have indicated that this compound possesses significant antimicrobial properties. It has been evaluated against various microorganisms, including bacteria and fungi. For instance, research demonstrated that formulations containing this compound effectively reduced colony-forming units (CFUs) of pathogens such as Staphylococcus aureus and Candida albicans in laboratory settings .
Microorganism | Log Reduction (CFU) | Concentration (wt.%) |
---|---|---|
Pseudomonas aeruginosa | 2.0 | 0.25 |
Staphylococcus aureus | 1.8 | 0.25 |
Candida albicans | 2.5 | 0.25 |
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays measuring its ability to scavenge free radicals. It exhibited a dose-dependent response in reducing oxidative stress markers in cell cultures, indicating its potential as an antioxidant agent.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has shown promise in modulating the activity of enzymes involved in metabolic pathways, such as sphingosine kinase, which plays a crucial role in cell signaling. The inhibition of such enzymes can have implications for therapeutic applications in diseases where these pathways are dysregulated.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of multiple microbial strains at concentrations as low as 0.25 wt.% .
- Antioxidant Potential Assessment : In a controlled experiment assessing oxidative stress in human fibroblasts, treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS), suggesting its potential application in preventing oxidative damage.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells:
- Enzyme Interaction : The hydroxyl and carboxyl groups in the molecule enhance its binding affinity to specific enzymes, influencing their activity and potentially altering metabolic pathways.
- Radical Scavenging : The structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Properties
IUPAC Name |
4-(3-hydroxypropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVHRJXGOIGDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207541 | |
Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58810-87-0 | |
Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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